molecular formula C18H20N2O6S B2689159 N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1790749-83-5

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2689159
CAS No.: 1790749-83-5
M. Wt: 392.43
InChI Key: QEFILDIDLUNOLL-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. The compound features a combination of sulfamoyl and acetamide functional groups attached to a phenyl ring, alongside a dihydrobenzo[dioxin] moiety, making it an intriguing subject of study within various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves multi-step organic reactions. A typical synthetic route might start with the preparation of intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin, followed by its functionalization through sulfonamide chemistry and subsequent introduction of the acetamide group. Key steps include:

  • Formation of 2,3-dihydrobenzo[b][1,4]dioxin: Achieved through the cyclization of catechol with suitable aldehyde precursors under acidic conditions.

  • Sulfonamide Formation: Introduction of the sulfamoyl group using sulfamoyl chloride in the presence of a base like triethylamine.

  • Acetylation: Final acetylation of the sulfonamide intermediate using acetic anhydride or acetyl chloride.

Industrial Production Methods: The industrial production of this compound would typically involve scaling up the laboratory synthesis procedures. This includes optimization for high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo several types of reactions:

  • Oxidation: The hydroxyl group on the ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Nitro groups can be reduced to amines, if introduced as part of further modifications.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, hydrogen in the presence of palladium.

  • Substitution: Friedel-Crafts reagents, halogenating agents.

Major Products:
  • Oxidized Derivatives: Ketones, carboxylic acids.

  • Reduced Derivatives: Amines.

  • Substituted Aromatics: Various substituted phenyl derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide finds applications across multiple scientific fields:

Chemistry:
  • Material Science: Used in the development of new polymers and advanced materials due to its unique structural properties.

  • Catalysis: Serves as a ligand in the design of catalysts for organic reactions.

Biology:
  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, thus modulating biochemical pathways.

  • Drug Design: Utilized in the development of novel pharmaceuticals targeting specific molecular pathways.

Medicine:
  • Therapeutic Agents: Explored for its potential use in treating diseases by modulating specific biological targets.

  • Diagnostic Tools: Used in the design of diagnostic agents for imaging and detecting specific biomolecules.

Industry:
  • Chemical Manufacturing: Applied in the synthesis of other complex organic compounds.

  • Pharmaceutical Industry: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:

  • Molecular Targets: Interacts with specific enzymes, receptors, or proteins within the biological systems, altering their function or inhibiting their activity.

  • Pathways Involved: Engages in signal transduction pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide stands out due to its distinctive structural combination of functional groups and rings.

Similar Compounds:
  • N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide: Lacks the dihydrobenzo[dioxin] moiety, offering different properties and reactivity.

  • 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)sulfamoyl)benzoic acid: Features a benzoic acid group instead of an acetamide, altering its applications and biological activities.

The unique structural features of this compound contribute to its diverse range of applications and make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

N-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-3-5-15(6-4-14)27(23,24)19-11-16(22)13-2-7-17-18(10-13)26-9-8-25-17/h2-7,10,16,19,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFILDIDLUNOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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